(S)-2-Fluoro-2-(p-tolylamino)acetic acid
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Overview
Description
(S)-2-Fluoro-2-(p-tolylamino)acetic acid is an organic compound that features a fluorine atom, a p-tolylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid typically involves the reaction of p-toluidine with a fluorinated acetic acid derivative under controlled conditions. One common method includes the use of fluorinated reagents such as fluoroacetic acid or its derivatives in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-2-(p-tolylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-Fluoro-2-(p-tolylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-2-(p-tolylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(p-tolylamino)acetic acid: Lacks the stereochemistry of the (S)-enantiomer.
2-(p-Tolylamino)acetic acid: Lacks the fluorine atom.
Fluoroacetic acid derivatives: Similar fluorinated compounds with different substituents.
Uniqueness
(S)-2-Fluoro-2-(p-tolylamino)acetic acid is unique due to its specific stereochemistry and the presence of both fluorine and p-tolylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-(4-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6-2-4-7(5-3-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
FJBFCSONZKJBOF-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@H](C(=O)O)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)O)F |
Origin of Product |
United States |
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